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Compound of Interest

Methyl 2-amino-4,5-
Compound Name:
dibromobenzoate

Cat. No.: B14913009

Get Quote

Introduction & Molecule Profile[1][2][3][4][5][6]

Methyl 2-amino-4,5-dibromobenzoate (CAS: 135484-83-2) is a high-value "linchpin" scaffold
in medicinal chemistry. Unlike simple anilines, this molecule possesses a unique Ortho-Meta-

Para electronic dissonance that allows for programmable regioselectivity.

Its core value lies in its ability to serve as a precursor for 6,7-disubstituted quinazolinones—a
pharmacophore ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets). The presence of
two bromine atoms at the 4- and 5-positions, combined with the 2-amino and 1-ester
functionalities, transforms this molecule into a "Swiss Army knife" for diversity-oriented
synthesis (DOS).

Key Chemical Properties
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Property

Specification

Practical Implication

Molecular Weight

308.96 g/mol

Moderate MW allows for
significant decoration without
breaking "Rule of 5".

Appearance

Off-white to pale yellow solid

Color changes often indicate
oxidation of the amine; store

under inert gas.

Solubility

MeOH, DMSO, DMF

Poor water solubility; requires
polar organic solvents for

reactions.

Reactivity

Amphoteric (Amine/Ester)

Dual susceptibility to
nucleophilic attack (at ester)
and electrophilic attack (at

amine).

Module 1: The Quinazolinone Cyclization (Core

Synthesis)[1]

The most critical application of this scaffold is the formation of the quinazolinone core. The

Niementowski reaction variant described below is preferred over multi-step

acylation/dehydration routes due to its atom economy and scalability.

Mechanism of Action

The reaction proceeds via a cascade sequence:

formamide/amidine.

Nucleophilic Attack: The aniline nitrogen attacks the electrophilic carbon of the

Intermediate Formation: Formation of an amidine intermediate.
Intramolecular Cyclization: The amidine nitrogen attacks the benzoate ester carbonyl.

Elimination: Loss of methanol and water drives the equilibrium to the aromatic quinazolinone.
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Visualization: Cyclization Pathway
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Figure 1: Mechanistic flow of the modified Niementowski cyclization.

Experimental Protocol: Synthesis of 6,7-
Dibromoquinazolin-4(3H)-one

Reagents:

e Methyl 2-amino-4,5-dibromobenzoate (1.0 eq)

o Formamide (10.0 eq) — Acts as solvent and reagent.[1]

o Ammonium Acetate (0.1 eq) — Catalyst (Optional, speeds up initiation).
Procedure:

e Setup: Charge a round-bottom flask with Methyl 2-amino-4,5-dibromobenzoate and
Formamide. Add Ammonium Acetate.

e Reaction: Heat the mixture to 140°C (internal temperature).

o Expert Tip: The reaction requires high heat to overcome the activation energy of the ester
attack. Do not reflux below 130°C; conversion will be stalled at the intermediate.

e Monitoring: Monitor by TLC (50% EtOAc/Hexane). Starting material (fluorescent) will
disappear; product often precipitates or stays at the baseline due to polarity.
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o Workup: Cool the mixture to ~80°C. Slowly add ice-cold water (2x reaction volume) with
vigorous stirring.

e |solation: The product will precipitate as a white/grey solid. Filter via Buchner funnel.

 Purification: Wash the cake with water (to remove formamide) and cold methanol. Dry under
vacuum at 50°C.

Validation Checkpoint:

e 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and
the appearance of the quinazolinone C2-H singlet (~8.1 ppm).

Module 2: Regioselective Suzuki-Miyaura
Coupling|[3]

This is the most challenging yet rewarding aspect of this molecule. The two bromine atoms are
electronically distinct, allowing for sequential functionalization.

Electronic Analysis for Regioselectivity

o Position 4 (Benzoate) / Position 7 (Quinazolinone):
o Para to the Amine (Electron Donating Group).

o Effect: Increases electron density at this carbon. Deactivates towards oxidative addition
(Pd(0) — Pd(lI)).

o Position 5 (Benzoate) / Position 6 (Quinazolinone):
o Para to the Ester/Carbonyl (Electron Withdrawing Group).
o Effect: Decreases electron density. Activates towards oxidative addition.

Conclusion: Under controlled conditions (stoichiometric control, low temperature), C5
(Benzoate) / C6 (Quinazolinone) will couple first.

Visualization: Regioselectivity Logic
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Figure 2: Electronic mapping predicting the site of initial Palladium insertion.

Protocol: Site-Selective Mono-Coupling (C5-Arylation)

Reagents:
e Substrate: Methyl 2-amino-4,5-dibromobenzoate (1.0 eq)
e Boronic Acid: Aryl-B(OH)2 (1.05 eq)

o Catalyst: Pd(PPh3)4 (3-5 mol%) — Use a non-specialized catalyst to rely on electronic bias
rather than steric bulk.

e Base: Na2CO3 (2.0 eq, 2M aqueous)
e Solvent: DME/Water (3:1)

Procedure:
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Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of selectivity
(promotes homocoupling/oxidation).

Addition: Add substrate, boronic acid, and base. Add catalyst last.

Temperature Control: Heat to 60°C.

o Critical: Do not reflux (usually ~85-100°C for DME). Lower heat preserves the kinetic
difference between the C4 and C5 sites.

Monitoring: Check HPLC/UPLC at 2 hours.

o Target: >80% Mono-product, <10% Bis-product.

Workup: Standard extraction (EtOAc).

Purification: Flash chromatography is essential to separate mono-coupled product from
unreacted starting material and trace bis-coupled byproducts.

References & Authority

Quinazolinone Synthesis (Niementowski):Connolly, D. J., et al. "Synthesis of quinazolin-
4(3H)-ones via the Niementowski reaction."” Tetrahedron 61.43 (2005): 10153-10160.

Regioselectivity in Polyhalogenated Arenes:Handy, S. T., & Zhang, Y. "Regioselective Suzuki
couplings of dihaloarenes." Chemical Communications (2006): 299-301.

Electronic Effects in Pd-Catalysis:Lera, M., et al. "Regioselective Cross-Coupling Reactions
of Polyhalogenated Heterocycles." Current Organic Synthesis 18.3 (2021).

Compound Safety Data: PubChem CID 17871390 (Methyl 2-amino-4-bromobenzoate analog
data used for extrapolation).

Disclaimer: This protocol involves hazardous chemicals.[2] All experiments should be

conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat). The

regioselectivity described is substrate-dependent and may vary with different boronic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
o 2. fishersci.com [fishersci.com]

e To cite this document: BenchChem. [Application Note: Advanced Synthetic Architectures of
Methyl 2-amino-4,5-dibromobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14913009/docs#application-note-advanced-
synthetic-architectures-of-methyl-2-amino-4-5-dibromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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